molecular formula C24H23NO2 B10766683 [6-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

[6-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B10766683
M. Wt: 366.5 g/mol
InChI Key: OTRCAWIVHSQWPC-YGYNLGCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of JWH 018 6-hydroxyindole metabolite-d9 involves the incorporation of deuterium atoms into the 6-hydroxyindole metabolite of JWH 018. The synthetic route typically starts with the parent compound, JWH 018, which undergoes hydroxylation to form the 6-hydroxyindole metabolite. This metabolite is then subjected to deuterium exchange reactions under specific conditions to replace hydrogen atoms with deuterium . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Chemical Reactions Analysis

JWH 018 6-hydroxyindole metabolite-d9 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of JWH 018 6-hydroxyindole metabolite-d9 is similar to that of its parent compound, JWH 018. JWH 018 is a synthetic cannabinoid that acts as an agonist of the cannabinoid receptors, particularly the CB1 and CB2 receptors . The 6-hydroxyindole metabolite retains this activity, although its potency may be lower than that of the parent compound. The deuterated form is primarily used for analytical purposes and does not significantly alter the mechanism of action .

Properties

Molecular Formula

C24H23NO2

Molecular Weight

366.5 g/mol

IUPAC Name

[6-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(20-13-12-18(26)15-23(20)25)24(27)21-11-7-9-17-8-4-5-10-19(17)21/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3/i1D3,2D2,3D2,6D2

InChI Key

OTRCAWIVHSQWPC-YGYNLGCDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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